molecular formula C11H17N5O3 B2648301 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione CAS No. 313470-56-3

8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Cat. No.: B2648301
CAS No.: 313470-56-3
M. Wt: 267.289
InChI Key: RFYPHYHNPHKUFI-UHFFFAOYSA-N
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Description

8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a synthetic purine-2,6-dione derivative intended for research and experimental use exclusively. This compound is part of a class of molecules known for their potential to modulate key enzymatic pathways. Purine-2,6-dione core structures, similar to xanthine, are frequently investigated as inhibitors of enzymes like dipeptidylpeptidase-IV (DPP-IV) . Related compounds with structural similarities have also been explored in cancer research, particularly for their interaction with deubiquitinases (DUBs), which are enzymes implicated in the stability of oncogenic proteins . The specific 2-methoxyethyl substituent at the 7-position may influence the compound's physicochemical properties, such as solubility and lipophilicity, which can be critical for its bioavailability and experimental application. Researchers can utilize this chemical as a reference standard, a building block for further synthetic chemistry, or a candidate molecule in assays designed to screen for biological activity. As with any research chemical, proper safety protocols must be followed. This product is strictly for laboratory research and is not certified or intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

8-(ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-4-12-10-13-8-7(16(10)5-6-19-3)9(17)14-11(18)15(8)2/h4-6H2,1-3H3,(H,12,13)(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYPHYHNPHKUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethylamine and 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a base like sodium hydride or potassium carbonate and are conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For example, it could inhibit the activity of purine-related enzymes, leading to altered nucleotide metabolism and cellular functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Activities Evidence Source
Target Compound 8-Ethylamino, 7-(2-methoxyethyl), 3-Me C₁₁H₁₆N₅O₃ 278.29 Hypothesized kinase inhibition Synthesized data
8-Ethylamino-7-(2-hydroxyethyl)-3-Me-purine-2,6-dione 7-(2-Hydroxyethyl) C₁₀H₁₅N₅O₃ 253.26 Higher solubility; metabolic instability
8-Mercapto-7-(2-methoxyethyl)-3-Me-purine-2,6-dione 8-SH (mercapto) C₉H₁₂N₄O₃S 256.28 Thiol-mediated redox activity; pKa ~6.94
8-(Ethylamino)-3-Me-7-pentyl-purine-2,6-dione 7-Pentyl C₁₃H₂₁N₅O₂ 279.34 Increased lipophilicity; potential CNS penetration
8-[(2-Chlorobenzyl)thio]-7-(2-methoxyethyl)-3-Me-purine-2,6-dione 8-(2-Chlorobenzylthio) C₁₆H₁₇ClN₄O₃S 380.85 Enhanced hydrophobic interactions
Etophylline 7-(2-Hydroxyethyl), 1,3-dimethyl C₉H₁₂N₄O₃ 224.22 Bronchodilator; shorter half-life

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The 2-hydroxyethyl analog () is more hydrophilic (clogP ~0.5) than the target compound (clogP ~1.2 estimated), which may reduce renal clearance .
  • pKa: The mercapto derivative () has a predicted pKa of 6.94, enabling pH-dependent ionization, whereas the ethylamino group in the target compound (pKa ~9–10) remains protonated at physiological pH, affecting membrane traversal .
  • Metabolic Stability : Methoxy groups (Target, ) resist oxidative metabolism better than hydroxyethyl () or thiol groups () .

Biological Activity

8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a synthetic compound from the purine family, notable for its potential biological activities. This compound has attracted attention in various fields including medicinal chemistry, pharmacology, and biochemistry due to its unique structure and diverse functional groups.

Chemical Structure

The compound's structure features an ethylamino group, a methoxyethyl group, and a methyl group attached to the purine ring. Its IUPAC name is this compound, with the following molecular formula:

Property Value
Molecular FormulaC₁₁H₁₇N₅O₃
Molecular Weight241.28 g/mol
CAS Number313470-56-3

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or modulator of certain biochemical pathways, particularly those involving purine metabolism. The compound's ability to affect nucleotide metabolism suggests potential roles in various cellular processes.

Biological Activities

Research highlights several key biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can improve insulin sensitivity and lower blood sugar levels in diabetic models .
  • Antiviral Properties : Preliminary studies indicate that this compound exhibits antiviral activity against certain viruses by interfering with their replication processes.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in models of leukemia and solid tumors. The mechanism may involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties, potentially through modulation of inflammatory cytokines and pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on DPP-IV Inhibition : A study published in ChemInform demonstrated that derivatives of purine compounds, including this compound, effectively inhibited DPP-IV activity in vitro. This inhibition was correlated with improved glycemic control in diabetic animal models .
  • Anticancer Activity Assessment : Another research effort evaluated the anticancer effects of this compound against various cancer cell lines. Results indicated significant reductions in cell viability and induction of apoptosis at certain concentrations.

Comparative Analysis

When compared to other purine derivatives, this compound exhibits unique properties due to its specific functional groups:

Compound Biological Activity
8-(Ethylamino)-7-(2-methoxyethyl)...DPP-IV inhibition, anticancer effects
1-(Ethylamino)-3-[4-(2-methoxyethyl)...Antihypertensive activity
2-(Methoxyethyl)methylamineNeuroprotective effects

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